

Application Notes and Protocols for Labeling Antibodies with Atto 680 NHS Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atto 680 NHS ester

Cat. No.: B12057088

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 680 is a fluorescent label belonging to a new generation of dyes designed for life science applications.^{[1][2]} It exhibits strong absorption, good fluorescence quantum yield, and excellent thermal and photostability.^{[1][2]} The N-hydroxysuccinimide (NHS) ester of Atto 680 is a reactive derivative that readily forms a stable amide bond with primary amino groups, such as the ϵ -amino groups of lysine residues in antibodies and other proteins.^[3] This covalent conjugation makes **Atto 680 NHS ester** an ideal reagent for fluorescently labeling antibodies for use in a variety of immunoassays, including immunofluorescence, flow cytometry, and western blotting.

These application notes provide a detailed protocol for the successful labeling of antibodies with **Atto 680 NHS ester**, including materials required, step-by-step instructions for conjugation and purification, and methods for characterizing the final conjugate.

Physicochemical Properties of Atto 680 NHS Ester

A summary of the key physicochemical properties of **Atto 680 NHS ester** is presented in the table below. This information is crucial for accurate calculations and successful experimental design.

Property	Value	Reference
Molecular Weight (MW)	828 g/mol	
Maximum Absorption (λ_{abs})	681 nm	
Molar Extinction Coefficient (ϵ_{max})	$1.25 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	
Maximum Emission (λ_{fl})	698 nm	
Fluorescence Quantum Yield (η_{fl})	30%	
Fluorescence Lifetime (t_{fl})	1.7 ns	
Correction Factor at 280 nm (CF280)	0.17	
Solubility	Soluble in polar solvents like DMF and DMSO	
Storage	Store at -20°C, protected from light and moisture	

Experimental Protocols

Antibody Preparation

Successful labeling requires the antibody to be in an amine-free buffer at a slightly alkaline pH to ensure the primary amino groups are deprotonated and reactive.

Materials:

- Antibody of interest
- Phosphate-Buffered Saline (PBS), pH 7.4
- Sodium bicarbonate buffer (0.1 M, pH 8.3)
- Dialysis tubing (e.g., 20,000 MWCO) or spin desalting columns

Protocol:

- If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be buffer-exchanged into PBS. This can be achieved through dialysis against PBS at 4°C with at least two buffer changes or by using a spin desalting column.
- After buffer exchange, determine the antibody concentration by measuring the absorbance at 280 nm. For a typical IgG, the extinction coefficient is approximately $210,000 \text{ M}^{-1} \text{ cm}^{-1}$.
- Adjust the antibody concentration to 1-5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3). Concentrations below 2 mg/mL may decrease labeling efficiency.

[Click to download full resolution via product page](#)

Figure 1: Workflow for preparing the antibody for labeling.

Atto 680 NHS Ester Stock Solution Preparation

The **Atto 680 NHS ester** is moisture-sensitive and should be dissolved immediately before use.

Materials:

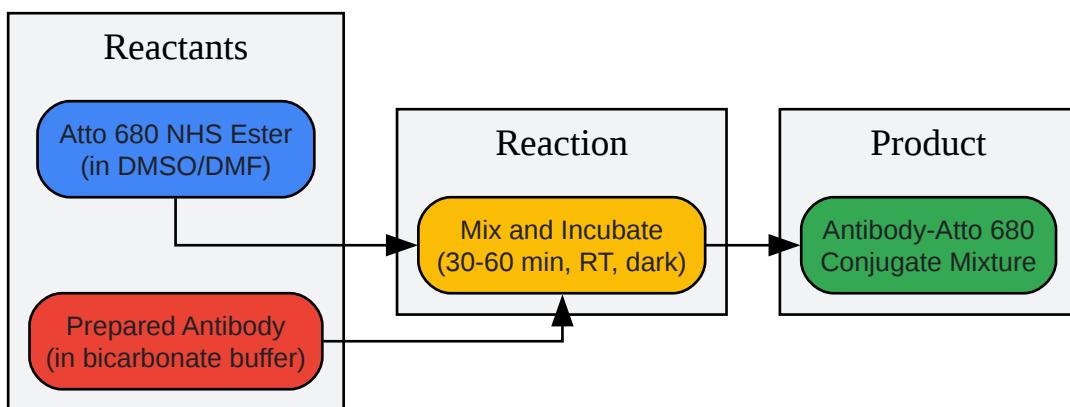
- **Atto 680 NHS ester**
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Protocol:

- Allow the vial of **Atto 680 NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.

- Prepare a stock solution of the dye by dissolving it in anhydrous, amine-free DMF or DMSO to a concentration of 1-2 mg/mL. For example, dissolve 1 mg of **Atto 680 NHS ester** in 500 μ L of DMSO.

Antibody Labeling Reaction


The molar ratio of dye to antibody is a critical parameter that determines the degree of labeling (DOL). A common starting point is a 2 to 10-fold molar excess of dye.

Materials:

- Prepared antibody solution
- **Atto 680 NHS ester** stock solution

Protocol:

- While gently vortexing, add the calculated volume of the **Atto 680 NHS ester** stock solution to the antibody solution.
- Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
- To stop the reaction, you can add a quenching agent like hydroxylamine or proceed directly to the purification step.

[Click to download full resolution via product page](#)

Figure 2: The antibody labeling reaction process.

Purification of the Labeled Antibody

Purification is essential to remove unreacted dye, which can interfere with downstream applications and DOL calculations.

Materials:

- Sephadex G-25 or equivalent gel filtration column
- PBS, pH 7.4

Protocol:

- Equilibrate the gel filtration column with PBS.
- Apply the reaction mixture to the top of the column.
- Elute the column with PBS. The first colored band to elute is the labeled antibody. The second, slower-moving band is the free, unreacted dye.
- Collect the fractions containing the labeled antibody.
- The purified conjugate can be stabilized by adding a protein like bovine serum albumin (BSA) if desired.

Characterization of the Labeled Antibody

The degree of labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL for most antibodies is between 2 and 10.

Protocol:

- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and 681 nm (A_{681}).
- Calculate the concentration of the antibody and the dye using the following equations based on the Beer-Lambert law:

- Corrected Antibody Absorbance:

- $A(\text{protein}) = A_{280} - (A_{681} \times CF_{280})$

- Antibody Concentration (M):

- $[\text{Antibody}] = A(\text{protein}) / \epsilon(\text{protein})$

- Dye Concentration (M):

- $[\text{Dye}] = A_{681} / \epsilon(\text{dye})$

- Degree of Labeling (DOL):

- $\text{DOL} = [\text{Dye}] / [\text{Antibody}]$

Parameter	Description	Value
A_{280}	Absorbance of the conjugate at 280 nm	Measured
A_{681}	Absorbance of the conjugate at 681 nm	Measured
CF_{280}	Correction factor for Atto 680 at 280 nm	0.17
$\epsilon(\text{protein})$	Molar extinction coefficient of the antibody at 280 nm	$\sim 210,000 \text{ M}^{-1} \text{ cm}^{-1}$ for IgG
$\epsilon(\text{dye})$	Molar extinction coefficient of Atto 680 at 681 nm	$125,000 \text{ M}^{-1} \text{ cm}^{-1}$

Storage of Labeled Antibody

For short-term storage, the labeled antibody can be kept at 4°C for several months, protected from light. For long-term storage, it is recommended to add a preservative like sodium azide (2 mM final concentration) and store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Quality Control

The quality of the labeled antibody can be assessed by:

- Purity: Size-exclusion chromatography (SEC) can be used to check for aggregation or fragmentation of the antibody after labeling.
- Functionality: The binding affinity of the labeled antibody to its target antigen should be confirmed using a suitable immunoassay, such as ELISA or flow cytometry.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low DOL	- Presence of primary amines in the antibody buffer. - Low antibody concentration. - Hydrolyzed Atto 680 NHS ester.	- Ensure complete buffer exchange to an amine-free buffer. - Increase the antibody concentration to >2 mg/mL. - Prepare the dye stock solution immediately before use with anhydrous solvent.
High DOL (potential for self-quenching)	- Excessive molar ratio of dye to antibody.	- Reduce the molar excess of the Atto 680 NHS ester in the labeling reaction.
Antibody precipitation	- High degree of labeling or aggregation.	- Optimize the DOL. - Filter the conjugate solution.

Conclusion

This protocol provides a comprehensive guide for the successful labeling of antibodies with **Atto 680 NHS ester**. By carefully controlling the reaction conditions and adequately purifying and characterizing the final conjugate, researchers can generate high-quality fluorescently labeled antibodies for a wide range of applications in biological research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. atto-tec.com [atto-tec.com]
- 3. spectra.arizona.edu [spectra.arizona.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Labeling Antibodies with Atto 680 NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12057088#how-to-label-antibodies-with-atto-680-nhs-ester>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

